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Compound of Interest

Compound Name: cis-Moschamine

Cat. No.: B3034581 Get Quote

Introduction

cis-Moschamine is an indole alkaloid, a class of natural products known for their diverse

biological activities. As a geometric isomer of Moschamine (trans-Moschamine), its distinct

spatial arrangement of substituents around the carbon-carbon double bond is expected to

confer unique physicochemical and pharmacological properties. A thorough spectroscopic

characterization is paramount for its unambiguous identification, purity assessment, and to

facilitate further research into its biological potential. This technical guide provides a detailed

overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics of cis-Moschamine. While specific experimental data for

cis-Moschamine is not widely available in the public domain, this guide presents predicted

data based on the known structure and spectroscopic principles of related compounds.

Molecular Structure
cis-Moschamine, with the chemical formula C₂₀H₂₀N₂O₄, consists of a serotonin moiety linked

to a ferulic acid moiety via an amide bond, with the ferulic acid portion adopting a cis or Z

configuration at the double bond.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For cis-Moschamine, Electrospray Ionization (ESI) is a

suitable soft ionization technique that would typically produce a protonated molecule [M+H]⁺.
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Table 1: Mass Spectrometry Data for cis-Moschamine

Parameter Value

Chemical Formula C₂₀H₂₀N₂O₄

Average Molecular Weight 352.39 g/mol

Monoisotopic Molecular Weight 352.1423 g/mol

Expected [M+H]⁺ Ion m/z 353.1496

Expected [M+Na]⁺ Ion m/z 375.1315

Expected [M-H]⁻ Ion m/z 351.1350

Expected Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural

information. Key fragmentations would likely involve the cleavage of the amide bond and

fragmentations within the serotonin and feruloyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules, including the stereochemistry of double bonds.

¹H NMR Spectroscopy
The ¹H NMR spectrum of cis-Moschamine is expected to show distinct signals for the

aromatic protons of the indole and phenyl rings, the ethyl group of the serotonin moiety, the

vinyl protons of the feruloyl moiety, and the methoxy group. The key diagnostic signals for the

cis configuration are the chemical shifts and, most importantly, the coupling constant (J) of the

two vinyl protons. For cis isomers of cinnamic acid derivatives, the vicinal coupling constant

(³JH-H) is typically in the range of 6-14 Hz, which is smaller than that of the corresponding

trans isomers (11-18 Hz)[1].

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for cis-Moschamine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Vinyl H (α to C=O) 6.0 - 6.5 d ~12-14

Vinyl H (β to C=O) 6.8 - 7.2 d ~12-14

Indole NH 10.0 - 11.0 s (br) -

Aromatic CH (Indole) 6.5 - 7.5 m -

Aromatic CH (Phenyl) 6.7 - 7.1 m -

OCH₃ 3.8 - 4.0 s -

CH₂-N 3.5 - 3.7 t ~7

CH₂-Ar (Indole) 2.9 - 3.1 t ~7

Phenolic OH 8.5 - 9.5 s (br) -

Indole OH 8.0 - 9.0 s (br) -

Amide NH 7.8 - 8.2 t (br) ~5

Note: Predicted values are based on general chemical shift ranges for similar functional groups

and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 20 distinct carbon signals, corresponding to the 20 carbon

atoms in the cis-Moschamine molecule. The chemical shifts of the vinyl carbons and the

carbons of the aromatic rings will be particularly informative.

Table 3: Predicted ¹³C NMR Chemical Shifts for cis-Moschamine
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Amide) 165 - 170

Vinyl C (α to C=O) 115 - 125

Vinyl C (β to C=O) 135 - 145

Aromatic/Indole C 100 - 150

C-O (Phenolic/Ether) 145 - 155

OCH₃ 55 - 60

CH₂-N 35 - 45

CH₂-Ar (Indole) 25 - 35

Note: Predicted values are based on general chemical shift ranges for similar functional

groups.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of cis-Moschamine is expected to show characteristic absorption bands for the O-H,

N-H, C=O, C=C, and C-O bonds.

Table 4: Predicted IR Absorption Bands for cis-Moschamine
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Wavenumber (cm⁻¹) Functional Group Description

3500 - 3200
O-H (Phenolic), N-H (Indole,

Amide)
Stretching, broad

3100 - 3000 C-H (Aromatic, Vinyl) Stretching

2950 - 2850 C-H (Aliphatic) Stretching

1680 - 1640 C=O (Amide I) Stretching, strong

1640 - 1600 C=C (Alkene, Aromatic) Stretching

1550 - 1500 N-H (Amide II) Bending

1280 - 1200 C-O (Aryl ether) Stretching, strong

1200 - 1100 C-O (Phenolic) Stretching

Experimental Protocols
The following are general protocols for the spectroscopic analysis of a natural product like cis-
Moschamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified cis-Moschamine sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often a good choice for indole alkaloids as it

can help in observing exchangeable protons like NH and OH.[2]

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-

field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled sequence is typically used.

The temperature should be controlled, for instance, at 298 K.

Data Processing:

Process the raw data (FID) by applying Fourier transformation, phase correction, and

baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is common and

requires minimal sample preparation. Place a small amount of the sample directly on the

ATR crystal.

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

Collect multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise

ratio.

Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system,

such as methanol or acetonitrile with a small amount of formic acid to promote protonation

for positive ion mode.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

liquid chromatography (LC) system.

Use an electrospray ionization (ESI) source.

Acquire the full scan mass spectrum to determine the molecular weight.

For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and

subjecting it to collision-induced dissociation (CID).

Data Analysis:

Determine the accurate mass and elemental composition from the high-resolution mass

spectrum.

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

natural product like cis-Moschamine.
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Caption: Workflow for the spectroscopic characterization of cis-Moschamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3034581#spectroscopic-characterization-of-cis-
moschamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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